molecular formula C36H54O4 B311727 Cholest-5-en-3-yl 2,3-dimethoxybenzoate

Cholest-5-en-3-yl 2,3-dimethoxybenzoate

Cat. No.: B311727
M. Wt: 550.8 g/mol
InChI Key: YDKGIMKKCPTDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3-yl 2,3-dimethoxybenzoate is a cholesteryl ester derivative where the 3-hydroxy group of cholesterol is esterified with 2,3-dimethoxybenzoic acid. This compound belongs to a class of sterol esters widely studied for their applications in cosmetics, pharmaceuticals, and materials science due to their amphiphilic properties. The 2,3-dimethoxy substitution on the benzoate moiety introduces steric and electronic effects that influence solubility, thermal stability, and intermolecular interactions.

Properties

Molecular Formula

C36H54O4

Molecular Weight

550.8 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,3-dimethoxybenzoate

InChI

InChI=1S/C36H54O4/c1-23(2)10-8-11-24(3)29-16-17-30-27-15-14-25-22-26(18-20-35(25,4)31(27)19-21-36(29,30)5)40-34(37)28-12-9-13-32(38-6)33(28)39-7/h9,12-14,23-24,26-27,29-31H,8,10-11,15-22H2,1-7H3

InChI Key

YDKGIMKKCPTDLL-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C(=CC=C5)OC)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C(=CC=C5)OC)OC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Cholest-5-en-3-yl 2,3-dimethoxybenzoate and related cholesteryl esters are summarized below, with insights drawn from experimental data on analogous systems:

Table 1: Comparative Analysis of Cholest-5-en-3-yl Esters

Compound Name CAS Number Molecular Formula Substituent Type Key Properties Function
This compound Not provided C₃₆H₅₂O₅ 2,3-dimethoxybenzoate Likely lower solubility than para-substituted analogs due to steric hindrance; enhanced thermal stability from electron-donating methoxy groups Additive/Emollient (inferred)
Cholest-5-en-3-yl p-ethoxybenzoate 180003-17-2 C₃₆H₅₄O₃ p-ethoxybenzoate Higher solubility in nonpolar solvents compared to dimethoxy derivatives; decomposition at ~250–300°C Potential emulsifier
Cholesteryl stearate 35602-69-8 C₄₅H₇₈O₂ Stearate (C₁₈ chain) Hydrophobic; decomposes via ester cleavage (~200°C); widely used as an emollient Emollient/Stabilizer
Cholesteryl oleyl carbonate 17110-51-9 C₄₆H₇₈O₃ Oleyl carbonate Intermediate solubility; thermal stability influenced by unsaturated oleyl chain Additive in cosmetic formulations

Key Findings from Comparative Studies:

Substituent Position Effects :

  • In Cu(II) dimethoxybenzoate complexes, solubility follows the order 3,5- < 2,3- < 2,6- , attributed to inductive and steric effects of methoxy groups . By analogy, the 2,3-dimethoxy substitution in this compound may reduce solubility compared to para-substituted esters (e.g., p-ethoxybenzoate) due to increased steric hindrance.
  • Thermal decomposition pathways in metal complexes vary with substituent positioning. For example, 2,3-dimethoxybenzoate Cu(II) decomposes via CuL₂·2H₂O → CuL₂ → CuO , while 3,5- and 2,6-substituted analogs follow distinct pathways . This suggests that the 2,3-dimethoxy group in the cholesteryl ester may similarly influence thermal stability through electron density modulation.

In cholesteryl esters, this could translate to stronger intermolecular interactions, affecting melting points or crystallinity. Compared to aliphatic esters (e.g., stearate), aromatic esters like 2,3-dimethoxybenzoate exhibit distinct UV absorption and polarity profiles, making them suitable for specialized applications in photostable formulations .

Functional Roles :

  • Cholesteryl stearate’s long alkyl chain confers superior emollient properties, whereas aromatic esters like 2,3-dimethoxybenzoate may act as stabilizers or viscosity modifiers due to their planar aromatic structure .
  • The para-ethoxy group in Cholest-5-en-3-yl p-ethoxybenzoate likely improves solubility in lipid matrices compared to ortho-methoxy substitutions, as seen in solubility trends for Cu(II) complexes .

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